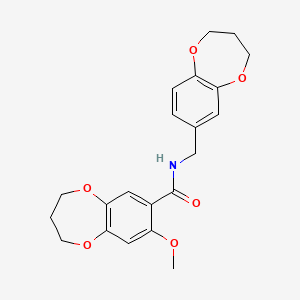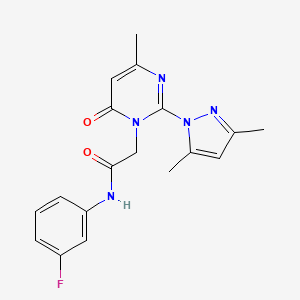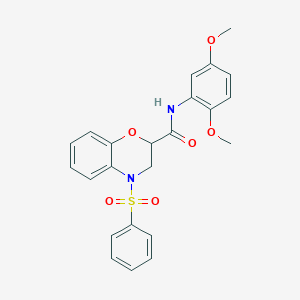![molecular formula C20H22BrNO3 B11253572 4-bromo-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]benzamide](/img/structure/B11253572.png)
4-bromo-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-[1-(3,4-dihidro-2H-1,5-benzodioxepin-7-il)-2-metilpropil]benzamida es un compuesto orgánico complejo que presenta un átomo de bromo, un anillo de benzodioxepina y un grupo benzamida
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-bromo-N-[1-(3,4-dihidro-2H-1,5-benzodioxepin-7-il)-2-metilpropil]benzamida generalmente implica varios pasos, incluida la formación del anillo de benzodioxepina, la bromación y el posterior acoplamiento con un derivado de benzamida. Las condiciones de reacción a menudo requieren el uso de catalizadores específicos, disolventes y control de temperatura para garantizar que se obtenga el producto deseado con alta pureza y rendimiento.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar la eficiencia y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo, equipos de síntesis automatizados y técnicas avanzadas de purificación para garantizar una calidad constante y escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
4-bromo-N-[1-(3,4-dihidro-2H-1,5-benzodioxepin-7-il)-2-metilpropil]benzamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno.
Reducción: Esta reacción puede eliminar grupos funcionales que contienen oxígeno o reducir los dobles enlaces.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y nucleófilos para reacciones de sustitución. Las condiciones a menudo implican temperaturas específicas, disolventes y catalizadores para impulsar las reacciones hasta su finalización.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados o hidrogenados.
Aplicaciones Científicas De Investigación
4-bromo-N-[1-(3,4-dihidro-2H-1,5-benzodioxepin-7-il)-2-metilpropil]benzamida tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigada por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Explorada por sus posibles propiedades terapéuticas y como compuesto principal en el descubrimiento de fármacos.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 4-bromo-N-[1-(3,4-dihidro-2H-1,5-benzodioxepin-7-il)-2-metilpropil]benzamida implica su interacción con objetivos moleculares y vías específicos. Esto puede incluir la unión a enzimas, receptores u otras proteínas, lo que lleva a cambios en los procesos celulares y los efectos biológicos. Los objetivos moleculares y las vías exactas dependen de la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares a 4-bromo-N-[1-(3,4-dihidro-2H-1,5-benzodioxepin-7-il)-2-metilpropil]benzamida incluyen otros derivados de benzamida y compuestos con anillos de benzodioxepina. Algunos ejemplos incluyen:
- Análogos de 4-bromo-N-[1-(3,4-dihidro-2H-1,5-benzodioxepin-7-il)-2-metilpropil]benzamida con diferentes sustituyentes.
- Derivados de benzamida con diferentes grupos funcionales.
Unicidad
La singularidad de 4-bromo-N-[1-(3,4-dihidro-2H-1,5-benzodioxepin-7-il)-2-metilpropil]benzamida radica en su combinación específica de características estructurales, que pueden conferir propiedades químicas y biológicas distintas en comparación con compuestos similares. Esto puede incluir diferencias en reactividad, afinidad de unión y actividad biológica, convirtiéndolo en un compuesto valioso para la investigación y el desarrollo dirigidos.
Propiedades
Fórmula molecular |
C20H22BrNO3 |
|---|---|
Peso molecular |
404.3 g/mol |
Nombre IUPAC |
4-bromo-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]benzamide |
InChI |
InChI=1S/C20H22BrNO3/c1-13(2)19(22-20(23)14-4-7-16(21)8-5-14)15-6-9-17-18(12-15)25-11-3-10-24-17/h4-9,12-13,19H,3,10-11H2,1-2H3,(H,22,23) |
Clave InChI |
YQKBZYGOANVFNO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1=CC2=C(C=C1)OCCCO2)NC(=O)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Piperidin-1-YL)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyridazine](/img/structure/B11253497.png)
![5-Methoxy-2,4-dimethyl-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzene-1-sulfonamide](/img/structure/B11253518.png)

![2-methyl-1-[(4-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B11253542.png)
![2-[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11253545.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11253548.png)

![prop-2-en-1-yl [(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]acetate](/img/structure/B11253560.png)
![3-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-benzothiophene-2-carboxamide](/img/structure/B11253567.png)
![2-(1,3-benzodioxol-5-yl)-5-[3-(trifluoromethyl)benzyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11253580.png)



![2-(3,4-dimethylphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11253591.png)
